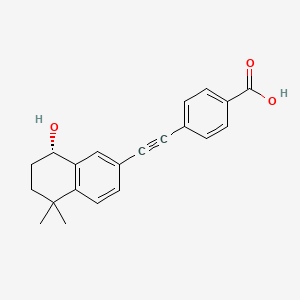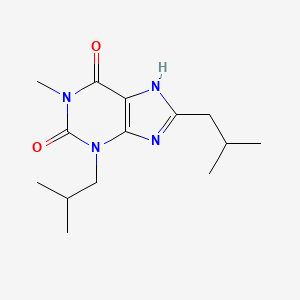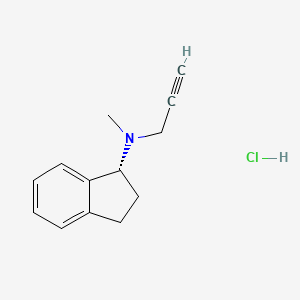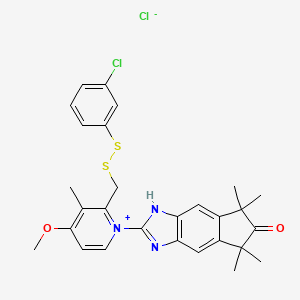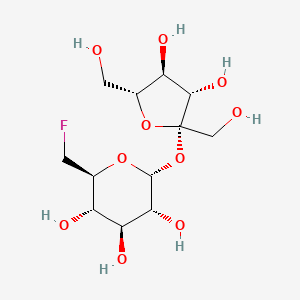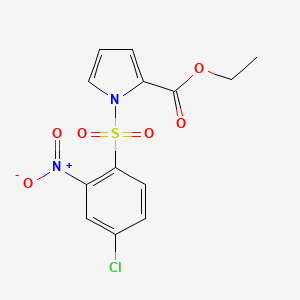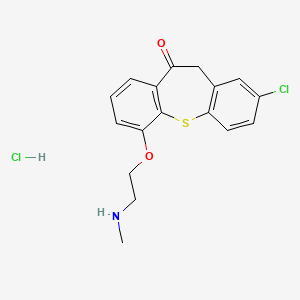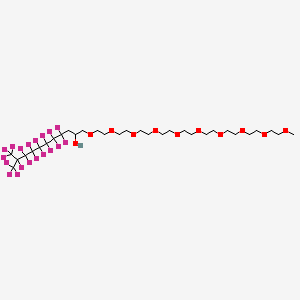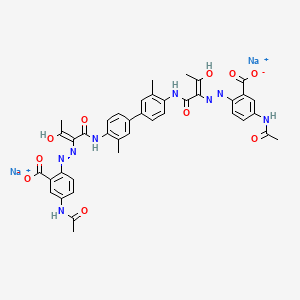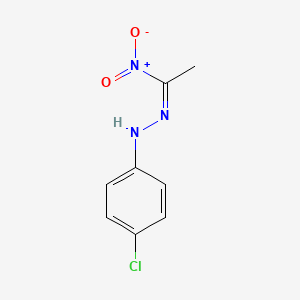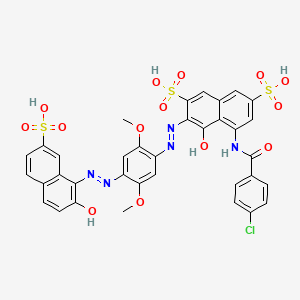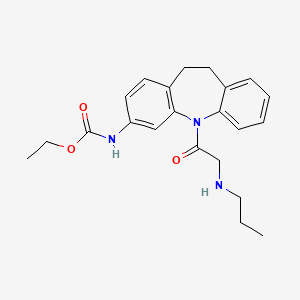
1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including use as disinfectants, surfactants, and in pharmaceuticals. This particular compound is notable for its unique structure, which includes both an ethylphenylamino group and a formylamino group.
Vorbereitungsmethoden
The synthesis of 1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride typically involves a multi-step process. The initial step often includes the formation of the N-(2-(ethylphenylamino)ethyl) intermediate. This intermediate is then reacted with a formylating agent to introduce the formylamino group. The final step involves quaternization with a methylating agent to form the quaternary ammonium chloride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the formylamino group to an amine group.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential use in drug formulations and as a therapeutic agent.
Industry: Utilized in the formulation of disinfectants and surfactants due to its quaternary ammonium structure.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. This compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride include other quaternary ammonium compounds like benzalkonium chloride and cetyltrimethylammonium chloride. Compared to these compounds, this compound has a unique structure that may confer different properties and applications. For example, the presence of the ethylphenylamino group may enhance its antimicrobial activity or alter its interaction with biological membranes.
Conclusion
This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial use.
Eigenschaften
CAS-Nummer |
40948-38-7 |
|---|---|
Molekularformel |
C16H28N3O+ |
Molekulargewicht |
278.41 g/mol |
IUPAC-Name |
2-(N-ethylanilino)ethyl-(3-formamidopropyl)-dimethylazanium |
InChI |
InChI=1S/C16H27N3O/c1-4-18(16-9-6-5-7-10-16)12-14-19(2,3)13-8-11-17-15-20/h5-7,9-10,15H,4,8,11-14H2,1-3H3/p+1 |
InChI-Schlüssel |
XEXSBLWWRKYQMJ-UHFFFAOYSA-O |
Kanonische SMILES |
CCN(CC[N+](C)(C)CCCNC=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


